(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone

Medicinal Chemistry Physicochemical Characterization Lead Optimization

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone, with CAS number 2034478-21-0, is a synthetic heterocyclic small molecule categorized as a pyridazinyl-pyrrolidine building block. It features a central pyrrolidine ring substituted at the 1-position with a morpholino-methanone group and at the 3-position with a 6-methylpyridazin-3-yloxy moiety.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2034478-21-0
Cat. No. B2905256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
CAS2034478-21-0
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCOCC3
InChIInChI=1S/C14H20N4O3/c1-11-2-3-13(16-15-11)21-12-4-5-18(10-12)14(19)17-6-8-20-9-7-17/h2-3,12H,4-10H2,1H3
InChIKeyGOIXGSJFBLNJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone (CAS 2034478-21-0): A Physicochemically Distinct Pyridazinyl-Pyrrolidine Building Block for Focused Library Design


The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone, with CAS number 2034478-21-0, is a synthetic heterocyclic small molecule categorized as a pyridazinyl-pyrrolidine building block . It features a central pyrrolidine ring substituted at the 1-position with a morpholino-methanone group and at the 3-position with a 6-methylpyridazin-3-yloxy moiety . This structure presents a unique physicochemical profile, including a calculated logP of 4.32 and a topological polar surface area (PSA) of 76.38 Ų, making it a valuable intermediate for medicinal chemistry and focused library synthesis .

Why Generic 'In-Class' Pyridazinyl-Pyrrolidine Building Blocks Cannot Substitute for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone


In-class analogs with seemingly minor structural modifications, such as replacing the 6-methyl group with a dimethylamino substituent or altering the heterocyclic core, result in dramatic shifts in key physicochemical parameters. For instance, the simple substitution of the methyl group for a dimethylamino group on the pyridazine ring changes the calculated partition coefficient (logP) by over 4.5 orders of magnitude, fundamentally altering the compound's lipophilicity, permeability, and suitability for different biological assays . This sensitivity to structural changes makes generic substitution unreliable for maintaining consistent pharmacokinetic profiles or chemical reactivity in synthetic pathways .

Quantitative Differentiation Matrix for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone Procurement


Superior Lipophilic Character for Membrane Permeability Compared to 6-Dimethylamino Analog

The target compound exhibits a significantly higher calculated logP (4.32) compared to its 6-dimethylamino analog (logP: -0.1) . This difference, exceeding 4.3 log units, indicates that the target is over 20,000 times more lipophilic, which is a critical differentiator for applications requiring passive membrane permeability and central nervous system penetrance .

Medicinal Chemistry Physicochemical Characterization Lead Optimization

Unique Hydrogen Bonding Capacity Distinguishes from 6-Dimethylamino Analog

The target compound features 3 hydrogen bond donors (HBD), whereas the 6-dimethylamino analog possesses 0 HBD . This distinction is crucial for forming specific directional interactions with biological targets, offering a distinct pharmacophoric feature for target engagement not available in the dimethylamino analog .

Structure-Activity Relationship Molecular Recognition Fragment-Based Drug Design

Increased Conformational Flexibility Compared to 6-Dimethylamino Analog

The target compound is calculated to have 7 rotatable bonds, compared to only 3 for the 6-dimethylamino analog . This higher degree of flexibility can allow the compound to adopt a wider range of conformations, which may be beneficial for binding to shallow or adaptive binding pockets, but could also confer an entropic penalty .

Conformational Analysis Ligand Design Chemical Biology

Molecular Weight Advantage for Fragment-Based Screening Over Dimethylamino Analog

With a molecular weight of 303.33, the target compound is closer to the ideal fragment space than its larger dimethylamino analog, which has a molecular weight of 321.37 . This 18 Da difference, while modest, is significant in fragment-based drug discovery (FBDD) where adherence to the 'Rule of Three' (MW < 300) is a key selection criterion for initial screens .

Fragment-Based Drug Discovery Lead Discovery Molecular Weight

High-Value Application Scenarios for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone Based on Physicochemical Differentiation


Design of CNS-Penetrant Chemical Probes

The compound's high calculated logP of 4.32 makes it a prime candidate for designing chemical probes intended to cross the blood-brain barrier. Its selection over the much more polar dimethylamino analog (logP -0.1) would be a strategic decision to enhance passive permeability and brain exposure, crucial for neuroscience target engagement studies.

Fragment-Based Lead Discovery (FBLD) Library Member

With a molecular weight of 303.33, just above the 300 Da threshold , this compound is highly suitable as a 'fragment-like' building block. Its three hydrogen bond donors and five acceptors provide multiple vectors for binding and subsequent optimization, offering a rich starting point for fragment growing or linking strategies that its larger, less flexible dimethylamino analog cannot match.

Offering a Selective Pharmacophore via Hydrogen Bonding

The presence of 3 hydrogen bond donors, absent in the dimethylamino analog , allows this compound to engage in specific, directional interactions with target proteins. This makes it an ideal scaffold for developing inhibitors where a key hydrogen bond with the target (often a backbone carbonyl) is a prerequisite for potency and selectivity, a common scenario in kinase and protease inhibitor design.

Synthesis of Robust Bioisostere Libraries

The 6-methylpyridazine group serves as a metabolically stable isostere for other heterocycles. The unique combination of this core with the pyrrolidine linker and morpholino cap, resulting in 7 rotatable bonds and a PSA of 76.38 Ų , offers a distinct conformational and property profile that is essential for exploring patent space and developing novel intellectual property in medicinal chemistry campaigns.

Quote Request

Request a Quote for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.